molecular formula C12H11BClNO3 B1523257 (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid CAS No. 850864-58-3

(2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid

Cat. No.: B1523257
CAS No.: 850864-58-3
M. Wt: 263.48 g/mol
InChI Key: WSTGGDQWIOLAIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid is a useful research compound. Its molecular formula is C12H11BClNO3 and its molecular weight is 263.48 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Boronic acids and their derivatives are known to be used in the suzuki-miyaura cross-coupling reaction , which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . This suggests that the compound might interact with palladium, a common catalyst in this reaction .

Mode of Action

In the Suzuki-Miyaura cross-coupling reaction, the compound likely undergoes transmetalation, a process where it transfers its organoboron group to palladium . This reaction is facilitated by the boronic acid group in the compound .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, in which this compound participates, is a key step in the synthesis of various organic compounds . The products of this reaction can be involved in numerous biochemical pathways, depending on their specific structures.

Pharmacokinetics

It’s important to note that boronic acids and their derivatives are generally considered to be marginally stable in water , which could impact their bioavailability.

Result of Action

The result of the compound’s action in the Suzuki-Miyaura cross-coupling reaction is the formation of a new carbon-carbon bond . This can lead to the synthesis of various organic compounds, including those with potential pharmaceutical applications .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Benzyloxy-5-chloropyridine-3-boronic acid. For instance, the compound’s stability can be affected by the presence of water due to its susceptibility to hydrolysis . Additionally, the efficiency of the Suzuki-Miyaura cross-coupling reaction can be influenced by factors such as temperature, pH, and the presence of a suitable catalyst .

Properties

IUPAC Name

(5-chloro-2-phenylmethoxypyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BClNO3/c14-10-6-11(13(16)17)12(15-7-10)18-8-9-4-2-1-3-5-9/h1-7,16-17H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSTGGDQWIOLAIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1OCC2=CC=CC=C2)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50681520
Record name [2-(Benzyloxy)-5-chloropyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850864-58-3
Record name B-[5-Chloro-2-(phenylmethoxy)-3-pyridinyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850864-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-(Benzyloxy)-5-chloropyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid
Reactant of Route 2
Reactant of Route 2
(2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid
Reactant of Route 3
Reactant of Route 3
(2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid
Reactant of Route 4
Reactant of Route 4
(2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
(2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid
Reactant of Route 6
Reactant of Route 6
(2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.